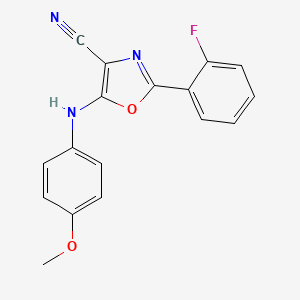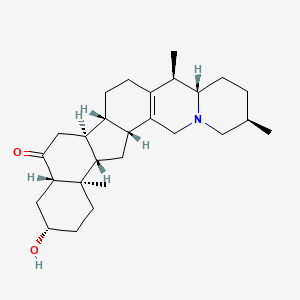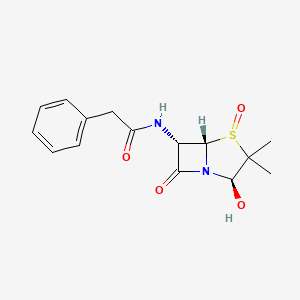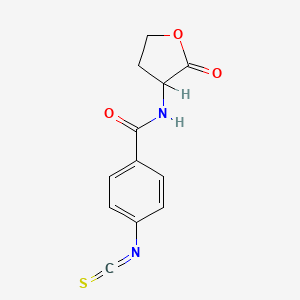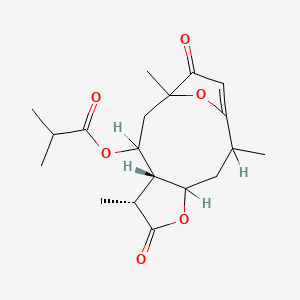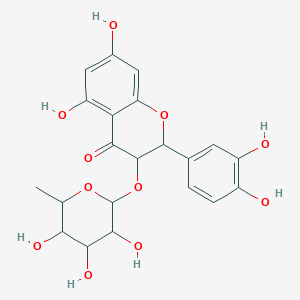
Isoastilbin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neoisoastilbin is a flavonoid compound, specifically a stereoisomer of astilbin. It is naturally found in various plants, including the rhizome of Smilax glabra. This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and anti-gout properties .
Mechanism of Action
Target of Action
Isoastilbin, a dihydroflavonol glycoside compound found in Rhizoma Smilacis glabrae and Astragalus membranaceus, primarily targets glucosyltransferase (GTase) and tyrosinase . GTase is an enzyme that catalyzes the transfer of glucose from a donor molecule to an acceptor molecule, while tyrosinase is an enzyme that plays a crucial role in the production of melanin .
Mode of Action
this compound inhibits the activity of GTase with an IC50 value of 54.3 μg/mL, indicating its potential to modulate glucose transfer processes . It also inhibits tyrosinase activity, suggesting its role in influencing melanin production .
Biochemical Pathways
this compound has been shown to modulate the NRF2 pathway, a key transcription factor that regulates the expression of oxidative stress-related genes . In the case of excessive oxidative damage, NRF2 migrates to the nucleus and binds to the antioxidant response element (ARE), activating the transcription of antioxidant protector genes . This compound also upregulates the expression of SIRT1/3/6 proteins, which are involved in cellular regulation and stress response .
Pharmacokinetics
A study comparing the solubility, stability, and bioavailability of astilbin and neoastilbin, two flavonoid stereoisomers related to this compound, revealed that these compounds have low water solubility and bioavailability
Result of Action
this compound exhibits neuroprotective, antioxidative, antimicrobial, and anti-apoptotic properties . It has been shown to reduce oxidative stress in Alzheimer’s disease and protect against neuronal apoptosis in a rat model of cerebral ischemia-reperfusion injury . This compound’s action results in decreased levels of malondialdehyde (MDA) and enhanced activity of catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-PX), indicating its role in mitigating oxidative stress .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by the pH of the environment . Additionally, its efficacy may be influenced by the presence of other compounds in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoisoastilbin can be synthesized through the isomerization of astilbin. The process involves the use of high-speed counter-current chromatography and high-performance centrifugal chromatography to separate and purify the compound . The reaction conditions typically include the use of methanol as a solvent and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods: In industrial settings, the preparation of neothis compound involves the extraction of Smilax glabra rhizomes, followed by purification processes such as boiling, steaming, and drying. These methods help increase the content of neothis compound in the final product .
Chemical Reactions Analysis
Types of Reactions: Neoisoastilbin undergoes various chemical reactions, including:
Oxidation: It exhibits strong antioxidant activities, which involve scavenging free radicals such as DPPH and ABTS+.
Reduction: The compound can be reduced under specific conditions to form other derivatives.
Substitution: Neothis compound can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include DPPH and ABTS+ radicals, with reactions typically conducted at room temperature.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various isomers and derivatives of neothis compound, which retain or enhance its biological activities .
Scientific Research Applications
Neoisoastilbin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study flavonoid chemistry and its reactivity.
Comparison with Similar Compounds
Neoisoastilbin is one of four stereoisomers of astilbin, the others being astilbin, neoastilbin, and this compound . These compounds share similar structures but differ in their spatial configurations, leading to variations in their biological activities:
Astilbin: Known for its immunosuppressive and anti-inflammatory properties.
Neoastilbin: Exhibits similar antioxidant activities but with different bioavailability and stability profiles.
This compound: Shows strong antioxidant activity, often compared with neothis compound.
Neothis compound stands out due to its unique combination of antioxidant, anti-inflammatory, and anti-gout properties, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
54141-72-9 |
|---|---|
Molecular Formula |
C21H22O11 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
ZROGCCBNZBKLEL-XEXNSLJOSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Key on ui other cas no. |
54141-72-9 |
Pictograms |
Environmental Hazard |
Synonyms |
(2R-cis)-isomer of astilbin (2S-cis)-isomer of astilbin 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin astilbin isoastilbin neoisoastilbin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



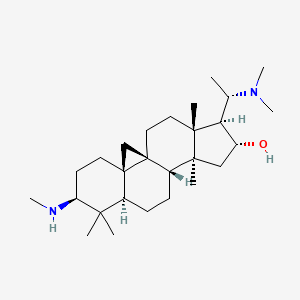
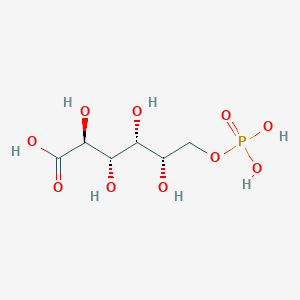
![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[4-methyl-2H-tetrazol-2-YL]-phenol](/img/structure/B1212627.png)
